molecular formula C13H15NO5 B4207172 {3-[(Tetrahydrofuran-2-ylcarbonyl)amino]phenoxy}acetic acid

{3-[(Tetrahydrofuran-2-ylcarbonyl)amino]phenoxy}acetic acid

Cat. No.: B4207172
M. Wt: 265.26 g/mol
InChI Key: PYWWEMCYENINNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

{3-[(Tetrahydrofuran-2-ylcarbonyl)amino]phenoxy}acetic acid is an organic compound that features a phenoxyacetic acid core with a tetrahydro-2-furanylcarbonyl group attached via an amide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {3-[(Tetrahydrofuran-2-ylcarbonyl)amino]phenoxy}acetic acid typically involves the following steps:

    Formation of the Amide Bond: The reaction between 3-aminophenoxyacetic acid and tetrahydro-2-furanylcarbonyl chloride in the presence of a base such as triethylamine or pyridine. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at low temperatures to prevent side reactions.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors for better control, and employing large-scale purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydro-2-furanylcarbonyl group, leading to the formation of furan derivatives.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The phenoxyacetic acid moiety can participate in electrophilic aromatic substitution reactions, introducing various substituents onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃/H₂SO₄).

Major Products

    Oxidation: Furan derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenoxyacetic acids.

Scientific Research Applications

Chemistry

In chemistry, {3-[(Tetrahydrofuran-2-ylcarbonyl)amino]phenoxy}acetic acid is used as a building block for synthesizing more complex molecules

Biology

In biological research, this compound can be used to study enzyme interactions and binding affinities due to its amide linkage and phenoxyacetic acid moiety, which are common in many biologically active molecules.

Medicine

Potential applications in medicine include the development of new pharmaceuticals. The compound’s structure suggests it could be a candidate for drug design, particularly in targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound could be used in the synthesis of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of {3-[(Tetrahydrofuran-2-ylcarbonyl)amino]phenoxy}acetic acid involves its interaction with molecular targets such as enzymes or receptors. The amide bond and phenoxyacetic acid moiety can form hydrogen bonds and other interactions with active sites, influencing the activity of the target molecule. The tetrahydro-2-furanylcarbonyl group may also play a role in modulating the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Phenoxyacetic Acid: Shares the phenoxyacetic acid core but lacks the tetrahydro-2-furanylcarbonyl group.

    Furan Derivatives: Compounds with a furan ring, which may have similar reactivity but different functional groups.

    Amide-Linked Compounds: Molecules with amide bonds that may have different substituents on the nitrogen or carbonyl groups.

Uniqueness

The uniqueness of {3-[(Tetrahydrofuran-2-ylcarbonyl)amino]phenoxy}acetic acid lies in its combination of a phenoxyacetic acid core with a tetrahydro-2-furanylcarbonyl group. This structural feature provides distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-[3-(oxolane-2-carbonylamino)phenoxy]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO5/c15-12(16)8-19-10-4-1-3-9(7-10)14-13(17)11-5-2-6-18-11/h1,3-4,7,11H,2,5-6,8H2,(H,14,17)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYWWEMCYENINNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C(=O)NC2=CC(=CC=C2)OCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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